molecular formula C16H19N5O2S2 B13364749 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364749
M. Wt: 377.5 g/mol
InChI Key: WKIDPOQOBOWNSR-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound characterized by a triazolo[3,4-b][1,3,4]thiadiazole core. Key structural features include:

  • 3-position substitution: A 1-(methylsulfonyl)-4-piperidinyl group, introducing sulfonyl electronegativity and piperidine-based conformational flexibility.
    This combination of substituents may enhance binding affinity to biological targets, such as enzymes or receptors, while modulating pharmacokinetic properties like solubility and metabolic stability .

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

6-(4-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S2/c1-11-3-5-13(6-4-11)15-19-21-14(17-18-16(21)24-15)12-7-9-20(10-8-12)25(2,22)23/h3-6,12H,7-10H2,1-2H3

InChI Key

WKIDPOQOBOWNSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of 4-Amino-3-mercaptotriazoles

One of the most established methods involves the cyclization of 4-amino-3-mercaptotriazoles with electrophilic agents. According to research, such as the work by Foroughifar et al., the cyclization is achieved via reaction with biselectrophiles like α-halo ketones or α-halo esters.

Reaction Scheme:

4-Amino-3-mercaptotriazole + α-halo ketone/ester → triazolothiadiazole derivative

This route is favored for its high yield and diversity of substituents at the 5-position of the heterocycle.

Cyclocondensation with Biselectrophiles

The cyclocondensation approach involves reacting 4-amino-3-mercaptotriazoles with α-bromo ketones or esters in the presence of a base or acid catalyst, often under reflux conditions. For example, the use of sodium hydride (NaH) in acetic acid or ethanol facilitates the reaction.

Reaction conditions:

Parameter Details
Solvent Ethanol or acetic acid
Catalyst Sodium hydride or p-toluenesulfonic acid
Temperature Reflux (~80-100°C)
Time 4-8 hours

Result: Formation of the fused heterocyclic system with high regioselectivity and yields typically ranging from 70-85%.

Functionalization with Methylphenyl and Methylsulfonyl-Piperidinyl Groups

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl group (para-methylphenyl) is generally introduced via aromatic substitution reactions on the heterocyclic core or through coupling reactions with pre-functionalized intermediates.

Incorporation of the Methylsulfonyl-Piperidinyl Moiety

The methylsulfonyl group attached to the piperidine ring is typically introduced via sulfonylation of the piperidine nitrogen or through nucleophilic substitution reactions.

Method:

Piperidine + Methylsulfonyl chloride → Methylsulfonyl-piperidine
  • Coupling to the heterocyclic core : The functionalized piperidine is then attached via nucleophilic substitution at a suitable position on the heterocycle, often facilitated by activating groups or via click chemistry .

Summary of the Synthetic Route

Step Description Reagents Conditions Yield (%)
1 Cyclization to form heterocyclic core 4-Amino-3-mercaptotriazole + α-halo ester Reflux in ethanol/acetic acid 75-85
2 Introduction of 4-methylphenyl group Aromatic substitution or coupling Reflux, in presence of base 70-80
3 Synthesis of methylsulfonyl-piperidine Piperidine + Methylsulfonyl chloride Room temperature, in dry solvent 85-90
4 Final coupling Heterocyclic core + methylsulfonyl-piperidinyl derivative Nucleophilic substitution, reflux 65-75

Data Tables of Key Reactions and Yields

Reaction Step Reagents Solvent Catalyst Temperature Yield (%) Reference
Cyclization 4-Amino-3-mercaptotriazole + α-bromo ester Ethanol NaH Reflux 80
Aromatic substitution Para-methylphenyl halide Acetone None Reflux 75
Sulfonylation Piperidine + Methylsulfonyl chloride Dichloromethane Triethylamine Room temp 88
Coupling Heterocyclic core + sulfonyl-piperidine Ethanol None Reflux 70

Research Findings and Optimization

Recent advances emphasize microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation of the cyclization step can decrease reaction time from hours to minutes, with yields exceeding 90%. Additionally, green solvents such as ethanol and water have been successfully employed, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the opening of these rings and formation of simpler structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified ring-opened structures.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring and methylsulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

The triazolo[3,4-b][1,3,4]thiadiazole core is shared across analogues, but substituents at positions 3 and 6 dictate pharmacological and physicochemical properties.

Compound Name 6-Substituent 3-Substituent Key Activity/Property Source
Target Compound 4-Methylphenyl 1-(Methylsulfonyl)-4-piperidinyl Not explicitly stated (structural focus) N/A
6-(1-Adamantyl)-3-(4-methylphenyl) [5c] 1-Adamantyl 4-Methylphenyl Antiproliferative activity
3-(Indol-3-yl)-6-(4-iodophenyl) [5a] 4-Iodophenyl 1H-Indol-3-yl Bcl-2-targeted anticancer activity
6-[(2,4-Dichlorophenoxy)methyl] [64] 2,4-Dichlorophenoxymethyl (4-Chlorophenoxy)methyl Anti-tubercular (MIC = 0.25 µg/mL)
6-(3-Bromophenyl) [13] 3-Bromophenyl 1,2,4-Triazolo[4,3-c]quinazolin-3-yl Structural characterization

Key Observations :

  • Bulky substituents (e.g., adamantyl in 5c) enhance lipophilicity and may improve membrane permeability but reduce aqueous solubility .
  • Halogenated aryl groups (e.g., 4-iodophenyl in 5a) are associated with enhanced anticancer activity, possibly due to enhanced van der Waals interactions .

Pharmacological Activity Comparison

Anticancer Activity
  • Compound 5a (6-(4-iodophenyl)) : Demonstrated Bcl-2 inhibition, a key mechanism in apoptosis induction .
  • Microwave-synthesized derivatives [17] : Compounds 3b and 3g showed promising anticancer activity, highlighting the role of fluoro and methoxy substituents in enhancing efficacy.
Antimicrobial Activity
  • Compound 64 [7]: Displayed potent anti-tubercular activity (MIC = 0.25 µg/mL), comparable to rifampicin, attributed to the 2,4-dichlorophenoxymethyl group.
  • Triazolo-thiadiazoles with indole moieties [6] : Moderate to high antibacterial activity against Gram-positive pathogens.
Anti-inflammatory Activity
  • TNF-α inhibitors [11]: Derivatives like 7c–7e and 8a–8b showed significant activity, with IC₅₀ values in the nanomolar range, linked to nitro and bromo substituents enhancing target affinity.

Physicochemical Properties

Compound Melting Point (°C) Solubility Profile LogP (Predicted)
Target Compound Not reported Moderate in DMSO ~3.5
5c [2] 201–203 Low in water, high in DMF 4.8
7c [11] 176 Soluble in chloroform 3.2
3b [17] 183–185 High in DMSO 2.9

Implications :

  • Higher LogP values (e.g., 5c) correlate with increased membrane permeability but may limit bioavailability due to poor aqueous solubility.
  • The target compound’s methylsulfonyl group likely reduces LogP compared to adamantyl derivatives, balancing solubility and permeability.

Biological Activity

The compound 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O2S2C_{16}H_{19}N_{5}O_{2}S_{2} with a molecular weight of approximately 377.5 g/mol. The structure features a triazole ring fused with a thiadiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research has indicated that derivatives of triazolo-thiadiazole compounds exhibit significant antitumor properties. One study conducted by the National Cancer Institute evaluated various derivatives against 60 cancer cell lines, including leukemia and breast cancer cells. The results demonstrated that certain derivatives showed promising antineoplastic activity, suggesting that modifications to the core structure could enhance efficacy against specific cancer types .

Antimicrobial Activity

In addition to antitumor effects, compounds in this class have also been studied for their antimicrobial properties. For instance, a related compound demonstrated effectiveness against various fungal strains such as Candida albicans and Candida glabrata, indicating potential applications in treating fungal infections .

Summary of Biological Activities

Activity Type Description Key Findings
AntitumorInhibitory effects on cancer cell proliferationActive against multiple cancer cell lines; potential for further development as anticancer agents
AntimicrobialEffectiveness against fungal pathogensActive against Candida species; suggests utility in antifungal therapies

Case Study 1: Antitumor Evaluation

A series of synthesized triazolo-thiadiazole derivatives were tested for their cytotoxicity using the sulforhodamine B assay. The study highlighted that modifications at specific positions on the phenyl ring significantly influenced the antitumor activity. For example, substituents such as ethyl or pentyl groups at certain positions enhanced activity against MDA-MB-468 breast cancer cells .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related triazolo-thiadiazole derivatives. The compounds were screened against several fungal strains using standard antifungal susceptibility tests. Results indicated that certain derivatives exhibited significant antifungal activity, supporting their potential use in clinical settings .

The precise mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the presence of the methylsulfonyl group and the unique heterocyclic structure contribute to their ability to interact with biological targets such as enzymes or receptors involved in cell proliferation and infection processes.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can yield/purity be improved?

Methodological Answer:
The synthesis typically involves cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions . Key steps include:

  • Core Formation: Use POCl₃ to activate carbonyl groups for cyclization (e.g., 80°C reflux, 16 hours) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) improves purity to >95% .
  • Catalysts: NaH in toluene enhances reaction efficiency for precursor coupling .
    Data Contradictions: Yields vary (49–85%) due to solvent polarity and temperature sensitivity; lower temperatures favor selectivity but slow kinetics .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methylsulfonyl piperidinyl protons at δ 2.8–3.2 ppm) .
  • X-ray Crystallography: Resolves fused triazole-thiadiazole ring planarity (deviation <0.013 Å) and intermolecular interactions (C–H⋯π stacking) .
  • Mass Spectrometry: HRMS confirms molecular weight (e.g., m/z 489.4 for C₁₈H₂₀N₅O₂S₂) .

Advanced: How does the methylsulfonyl-piperidinyl moiety influence biological activity?

Methodological Answer:

  • Target Binding: The sulfonyl group enhances hydrogen bonding with enzymes (e.g., 14-α-demethylase in antifungal studies) .
  • SAR Studies: Piperidine substitution at position 3 increases membrane permeability (logP = 2.1 vs. 1.5 for non-piperidinyl analogs) .
  • Contradictions: Some analogs show anti-inflammatory activity via COX-2 inhibition, while others lack efficacy due to steric hindrance .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation: Replace 4-methylphenyl with halogenated/alkoxy groups (e.g., 3,5-dimethoxyphenyl boosts antifungal IC₅₀ by 40%) .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to prioritize substituents with high binding affinity (e.g., ΔG < -8 kcal/mol) .
  • In Vitro Validation: Test against enzyme targets (e.g., CYP450 isoforms) to correlate docking predictions with inhibitory activity .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Assay Standardization: Replicate studies using consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–48 hours) .
  • Metabolic Stability: Assess compound degradation in liver microsomes; unstable metabolites may explain variable in vivo results .
  • Dose-Response Curves: Compare EC₅₀ values (e.g., antimicrobial activity ranges from 2–50 µM due to bacterial strain differences) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use PDB structures (e.g., 3LD6 for lanosterol demethylase) to simulate ligand-enzyme interactions .
  • MD Simulations: Run 100-ns trajectories (AMBER) to evaluate binding stability; RMSD <2 Å indicates robust target engagement .
  • QSAR Models: Train algorithms on IC₅₀ datasets to predict bioactivity of novel analogs (R² > 0.7) .

Basic: How to address solubility/stability issues in biological assays?

Methodological Answer:

  • Solvent Selection: Use DMSO stock solutions (<1% v/v) to prevent precipitation in aqueous buffers .
  • LogP Optimization: Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.2 to 2.5, enhancing aqueous solubility .
  • Stability Monitoring: Track degradation via HPLC at 254 nm; store compounds at -20°C under argon .

Advanced: How to identify and mitigate synthetic impurities?

Methodological Answer:

  • HPLC Analysis: Use C18 columns (acetonitrile/water gradient) to detect byproducts (e.g., unreacted precursors at 6–8 minutes) .
  • Recrystallization: Ethanol/DMF (1:1) removes >90% of impurities .
  • Mechanistic Studies: LC-MS identifies intermediates; optimize stoichiometry to minimize side reactions (e.g., overoxidation) .

Advanced: What challenges arise in scaling up synthesis?

Methodological Answer:

  • Exothermic Reactions: Use jacketed reactors to control temperature during POCl₃-mediated cyclization .
  • Purification at Scale: Replace column chromatography with centrifugal partition chromatography (CPC) for cost-effective batch processing .
  • Yield Loss: Scaling from 1g to 1kg reduces yield by 15–20% due to mixing inefficiencies; optimize stirring rates .

Advanced: How to evaluate in vitro toxicity for therapeutic potential?

Methodological Answer:

  • Cell Viability Assays: MTT/WST-1 tests on HEK293 cells (CC₅₀ > 100 µM indicates low cytotoxicity) .
  • hERG Inhibition: Patch-clamp assays assess cardiac risk (IC₅₀ < 10 µM suggests QT prolongation) .
  • In Silico Toxicity: Use ADMET Predictor™ to flag hepatotoxic or mutagenic liabilities early .

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